Kaempferol 7-O-neohesperidoside

Beschreibung

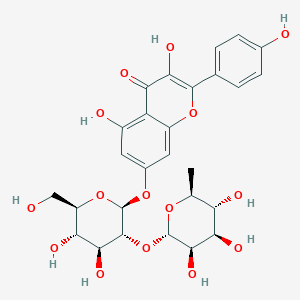

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJXENDZTYVXDP-CSJHBIPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938402 | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17353-03-6, 31921-42-3 | |

| Record name | Kaempferol 7-O-neohesperidoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17353-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-neohesperidoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Sources of Kaempferol 7 Neohesperidoside

Distribution in the Plant Kingdom

The distribution of Kaempferol (B1673270) 7-neohesperidoside is not ubiquitous, but it has been successfully isolated and identified from a range of plant species. Research into the phytochemical composition of various plants continues to reveal new sources of this compound.

Identification in Specific Botanical Families and Species

Kaempferol 7-neohesperidoside has been identified as a constituent of Litchi chinensis, commonly known as the lychee fruit. glpbio.commedchemexpress.com It is considered one of the flavonoid glycosides present in this plant, which belongs to the Sapindaceae family. glpbio.com The compound is often isolated from this source for research purposes. glpbio.commedchemexpress.com

The leaves of Nicotiana tabacum, the tobacco plant, are known to contain a variety of flavonoid compounds. frontiersin.org While kaempferol and its glycosides are among the phenolics found in tobacco, the specific presence of Kaempferol 7-neohesperidoside is not as extensively documented as other flavonoids. However, research has shown that a glucosyltransferase enzyme derived from tobacco is capable of converting kaempferol into kaempferol 7-O-glucoside, a structurally related compound.

Kaempferol 7-neohesperidoside has been detected in the ethanolic extract of the aerial parts of Phragmites australis, the common reed. This finding was part of a broader phytochemical analysis that identified numerous phenolic acids and flavonoids in this plant species.

While the primary focus has been on the aforementioned species, ongoing phytochemical screening of various medicinal and dietary plants may reveal further sources of Kaempferol 7-neohesperidoside. For instance, studies on the chemical constituents of plants like Smilax china (rhizomes) and Cuscuta chinensis have identified the presence of kaempferol and other kaempferol glycosides, although not specifically Kaempferol 7-neohesperidoside. nih.govnih.govmdpi.comnih.govresearchgate.net Further detailed analysis of the extracts from these and other plants is required to confirm the presence of this specific glycoside.

Presence in Consumable Plant-Derived Materials for Research Context

For scientific investigation, Kaempferol 7-neohesperidoside is often isolated from plant materials known to contain significant quantities of the compound. Litchi chinensis serves as a primary source for obtaining this flavonoid glycoside for research applications. glpbio.commedchemexpress.combertin-bioreagent.com The isolation process from the peel of the litchi fruit allows for the purification of the compound, which can then be used in various in vitro and in vivo studies to explore its biological properties. mdpi.com

Interactive Data Table: Occurrence of Kaempferol 7-neohesperidoside in a Selection of Plant Species

| Botanical Name | Common Name | Family | Plant Part(s) | Compound Presence |

| Litchi chinensis | Lychee | Sapindaceae | Peel | Confirmed |

| Nicotiana tabacum | Tobacco | Solanaceae | Leaves | Kaempferol glycosides present; specific confirmation of 7-neohesperidoside is limited. |

| Phragmites australis | Common Reed | Poaceae | Aerial Parts | Confirmed |

Isolation, Purification, and Structural Elucidation Methodologies for Kaempferol 7 Neohesperidoside

Extraction Techniques from Plant Biomass

The initial step in obtaining Kaempferol (B1673270) 7-neohesperidoside involves its extraction from plant materials. This process is critical as it influences the yield and purity of the final compound. A variety of solvents and methods are utilized, tailored to the specific plant matrix.

Commonly, polar solvents are employed due to the glycosidic nature of the compound. Methanol (B129727), ethanol, and their aqueous mixtures are frequently reported as effective extraction solvents. nih.govmdpi.com For instance, an 80% methanol solution has been shown to be effective for extracting flavonoids like Kaempferol 7-neohesperidoside. researchgate.net The choice of solvent can significantly impact the extraction efficiency of different bioactive compounds. nih.gov Some studies have also explored the use of supercritical fluids, such as supercritical CO2, as an alternative and more environmentally friendly extraction method. ftb.com.hr This technique, often used with a co-solvent like ethanol, can offer advantages in terms of reduced solvent consumption and extraction time. ftb.com.hr

The extraction process typically involves maceration, sonication, or refluxing the plant material with the chosen solvent. After the initial extraction, the crude extract is often subjected to a series of liquid-liquid partitioning steps to remove unwanted compounds like lipids and chlorophyll, thereby enriching the flavonoid fraction.

Chromatographic Purification Strategies

Following extraction, the enriched fraction containing Kaempferol 7-neohesperidoside undergoes purification using various chromatographic techniques. These methods separate the target compound from other closely related flavonoids and impurities.

Column Chromatography (CC) is a fundamental technique used for the initial fractionation of the crude extract. Stationary phases such as silica (B1680970) gel, polyamide, and Sephadex LH-20 are commonly used. ekb.eg Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification and quantification of Kaempferol 7-neohesperidoside. medchemexpress.comstart-bio.comsigmaaldrich.com Reversed-phase columns (e.g., C18) are most frequently used, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. unizar.esnih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The purity of the isolated compound is often assessed by HPLC, with standards typically exceeding 95-98% purity. medchemexpress.comsigmaaldrich.com

Table 1: HPLC Parameters for Kaempferol 7-neohesperidoside Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | CORTECS C18 UPLC column (2.1 × 100 mm, 1.6 μm) | unizar.es |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid | unizar.es |

| Gradient | 5% to 100% B over 7 min | unizar.es |

| Flow Rate | 0.3 mL/min | unizar.es |

Advanced Spectroscopic and Spectrometric Analysis for Structural Confirmation

Once a pure compound is obtained, its structure is elucidated and confirmed using a combination of sophisticated spectroscopic and spectrometric techniques.

Mass Spectrometry (MS/MS, Collision-Induced Dissociation Mass Spectra)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Kaempferol 7-neohesperidoside. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact glycosides. nih.govekb.eg

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, which for Kaempferol 7-neohesperidoside appears at an m/z of 593. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information. The fragmentation of the [M-H]⁻ ion of Kaempferol 7-neohesperidoside typically results in a major product ion at m/z 285. researchgate.net This corresponds to the kaempferol aglycone, formed by the loss of the neohesperidoside sugar moiety (a loss of 308 u). The fragmentation pattern helps to distinguish it from isomers like Kaempferol-3-O-rutinoside, which may show different fragmentation behaviors. researchgate.net

Table 2: Key Mass Spectrometry Data for Kaempferol 7-neohesperidoside

| Ion | m/z (Negative Mode) | Interpretation | Source |

|---|---|---|---|

| [M-H]⁻ | 593 | Deprotonated molecule | researchgate.net |

| [Y₀]⁻ | 285 | Kaempferol aglycone | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of Kaempferol 7-neohesperidoside, providing detailed information about the carbon and proton framework. Both ¹H NMR and ¹³C NMR spectra are crucial. chemfaces.com

The ¹H NMR spectrum reveals the chemical shifts and coupling constants of all the protons in the molecule, allowing for the assignment of protons in the aglycone and the two sugar units (rhamnose and glucose). The anomeric protons of the sugars are particularly important for determining the nature and linkage of the glycosidic bonds.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. The chemical shifts of the carbon atoms in the flavonoid backbone and the sugar moieties are compared with literature data for known compounds to confirm the structure. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the attachment of the neohesperidoside sugar to the 7-position of the kaempferol aglycone.

Ultraviolet/Visible (UV/Vis) Spectroscopy for Chromophore Analysis

UV/Vis spectroscopy is a valuable technique for analyzing the chromophoric system of flavonoids. The UV spectrum of Kaempferol 7-neohesperidoside in methanol typically shows two major absorption bands. Band I, in the longer wavelength region (around 345-355 nm), is associated with the cinnamoyl system (B-ring), while Band II, at a shorter wavelength (around 257-267 nm), corresponds to the benzoyl system (A-ring). ekb.egekb.eg

The position of these absorption maxima can provide clues about the substitution pattern of the flavonoid. For instance, the UV spectrum of a 7-O-glycoside differs from that of a 3-O-glycoside. nih.gov The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can further help in determining the location of free hydroxyl groups on the flavonoid nucleus. ekb.eg

Identification in Complex Biological and Botanical Matrices

The identification of Kaempferol 7-neohesperidoside in complex mixtures, such as plant extracts or biological fluids, relies heavily on hyphenated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used method for this purpose. unizar.esnih.govekb.eg The chromatographic separation provided by HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) resolves the components of the mixture, which are then detected and identified by the mass spectrometer. unizar.es By comparing the retention time and the mass spectral data (including the parent ion and fragmentation pattern) with that of an authentic standard, the presence of Kaempferol 7-neohesperidoside can be confidently confirmed. nih.govbiocrick.com This technique is particularly useful for the analysis of flavonoids in various plant species, including sweet osmanthus and bearberry. unizar.esnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Kaempferol 7-neohesperidoside |

| Kaempferol |

| Kaempferol-3-O-rutinoside |

| Rhamnose |

| Glucose |

| Luteolin (B72000) |

| Quercetin (B1663063) |

| Apigenin |

| Isorhamnetin |

| Eriodictyol |

| Hesperetin |

| Isosakuranetin |

| Baicalein |

| Myricetin (B1677590) |

| Genistein |

| Daidzein |

| Naringenin |

| Pelargonidin |

| Hispidulin 7-O-neohesperidoside |

| Isoquercitrin |

| Quercitrin |

| Astragalin |

| Narirutin |

| Naringin |

| Galuteolin |

| Isosalipurposide |

| Acacetin 7-O-β-glucuronide |

| Diosmin |

| Neohesperidin |

| Kaempferol-3-O-glucoside |

| Kaempferol 7-O-glucoside |

| Apigenin 7-O-neohesperidoside |

| Apigenin 3-O-glucoside |

| Quercetin 3-O-rutinose |

| Quercetin 7-O-neohesperidoside |

| Quercitrin 3-O-rhamnoside |

| Quercitrin 3-O-glucoside |

| Luteolin 7-O-neohesperidoside |

| Luteolin-3', 7-di-O- glucoside |

| Isorhamnetin-3-O-rutinooside |

| Hesperetin-7-O- neohesperidoside |

| Isosakuranetin-7-O- neohesperidoside |

| Eriodictyol-7-O- neohesperidoside |

| Kaempferol-3- O- glucouronouide |

| Baicalein-7-O-glucuronide |

| Luteolin-7-O-glucoside |

| Luteolin-8-C-glucoside |

| Apigenin 8-C-glucoside |

| Kaempferol-3-O- (6'-p-coumaroyl)-glucoside |

| Luteolin-6-C glucoside |

| Quercetin-3-O-xyloside |

| Isorhamnetin-3-O-glucoside |

| Kaempferol-3-O – rhamnoside |

| Hesperidin |

| Kaempferol-O-hexoside |

| Isorhamnetin derivative |

| Apigenin derivative |

| Diosmetin derivative |

| Chrysoeriol derivative |

| Eryodictiol derivative |

| Quinic acid |

| Ellagic acid |

| Arbutin |

| 1,2,3,4,6-pentagalloylglucose |

| Quercetin 3-galactoside |

| Quercetin 3- glucoside |

| Chlorogenic acid |

| Rosmarinic acid |

| Scopoletin |

| Isoliquiritigenin 4′- methyl ether |

| Luteolin 5,3′-dimethyl ether |

| Luteolin 7,3′- dimethyl ether |

| Aureusidin 4-methyl ether |

| trans-ferulic acid |

| Luteolin 4′-O-β-D-gluco- pyranoside |

| Luteolin 7-O-β-D-glucopyranoside |

| Quercetin 3-O-β-D-glucopyranoside |

| Apigenin 7-O-neohesperidoside |

| Kaempferol 3-O-rutinoside |

| Quercetin 3-O-rutinoside |

| Kaempferol 3-O-[2-O-D-xylopyranosyl-6-O-α-L-rhamno- pyranosyl]-β-D-glucopyranoside |

| Kaempferol 3-O-[2-O- D-glucopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-gluco- pyranoside |

| Kaemferol-3-O-[2-O-β-d-glucopyranosyl-6-O-α-l-rhamnopyranosyl]-β-d-glucopyranoside |

| Kaemferol-3-O-[2-O-β-d-xylopyranosyl-6-O-α-l-rhamnopyranosyl]-β-d-glucopyranoside |

| Naringenin-7-O-[β-d-xylopyranosyl(1→6)][β-d-glucopyranosyl(1→3)-α-l-rhamnopyranosyl(1→2)]-β-d-glucopyranoside |

| Naringenin-7-O-β-d-xylopyranosyl(1→6)-β-d-glucopyranoside |

| Gallic acid |

| Kaempferol-3-O-[4′′′′-O-acetyl-α-l-rhamnopyranosyl-(1→6)]-[β-d-glucopyranosyl-(1→2)]-β-d-glucopyranoside |

Biosynthesis and in Vitro Metabolism of Kaempferol 7 Neohesperidoside

Shikimate Pathway and Flavonoid Biosynthesis in Plantae

The biosynthesis of the core kaempferol (B1673270) structure is a multi-step process that begins with the shikimate pathway, a fundamental metabolic route in plants for the production of aromatic amino acids. researchgate.netmdpi.com This pathway yields phenylalanine, which serves as the entry point into the general phenylpropanoid pathway. mdpi.com

Through the action of a series of enzymes, phenylalanine is converted to p-coumaroyl-CoA, a critical intermediate. frontiersin.org The key enzymes in this conversion are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL). mdpi.comfrontiersin.org p-Coumaroyl-CoA stands at a crucial metabolic crossroads, from which several biosynthetic pathways diverge, including the route to flavonoids. frontiersin.org

The flavonoid-specific pathway is initiated by the enzyme Chalcone (B49325) Synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. mdpi.com Subsequently, Chalcone Isomerase (CHI) converts this chalcone into a flavanone (B1672756), such as naringenin. researchgate.netmdpi.com The flavanone is then hydroxylated by Flavanone 3-hydroxylase (F3H) to produce a dihydroflavonol, specifically dihydrokaempferol (B1209521). researchgate.net The final step in the formation of the aglycone (the non-sugar part) is the introduction of a double bond into the C-ring of dihydrokaempferol by Flavonol Synthase (FLS), yielding kaempferol. researchgate.netmdpi.com

Table 1: Key Enzymes in the Biosynthesis of Kaempferol Aglycone

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid |

| Cinnamate 4-hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid |

| 4-coumarate CoA ligase | 4CL | Converts p-Coumaric Acid to p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone scaffold |

| Chalcone Isomerase | CHI | Isomerizes the chalcone to a flavanone (e.g., naringenin) |

| Flavanone 3-hydroxylase | F3H | Converts the flavanone to a dihydroflavonol (dihydrokaempferol) |

Enzymatic Glycosylation Pathways for Kaempferol Derivatives

Once the kaempferol aglycone is synthesized, it undergoes glycosylation, a process where sugar moieties are attached to its structure. This reaction is catalyzed by a family of enzymes known as UDP-carbohydrate-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar from an activated donor, like UDP-glucose, to the flavonoid acceptor. nih.govontosight.ai

The biosynthesis of Kaempferol 7-neohesperidoside is a sequential process. First, a flavonoid 7-O-glucosyltransferase (7GlcT) attaches a glucose molecule to the 7-hydroxyl group of the kaempferol aglycone. nih.gov Following this, a specific 1,2-rhamnosyltransferase acts on the newly formed kaempferol 7-O-glucoside, adding a rhamnose sugar to the glucose at the C2 position to form the characteristic neohesperidose disaccharide. nih.gov This two-step enzymatic reaction results in the final structure of Kaempferol 7-neohesperidoside.

In Vitro Metabolic Transformations

In vitro studies using models of human gut microbiota have shown that flavonoid glycosides can be metabolized by microbial enzymes. wur.nl The glycosidic bond connecting the sugar (neohesperidose) to the kaempferol aglycone is susceptible to cleavage by glycoside hydrolases, enzymes that are abundant in gut bacteria. frontiersin.org These bacterial enzymes catalyze the hydrolysis of the glycosidic linkage, releasing the sugar and the aglycone. wur.nlfrontiersin.org This deglycosylation is a critical step, as the aglycone form is generally less polar than its glycoside counterpart. wur.nl Enzymes from various microbial species, such as those from the genera Aspergillus and Actinoplanes, have been shown to possess rutinosidase or neohesperidinase activity, capable of cleaving such disaccharide units from flavonoids. acs.org

The primary product resulting from the microbial enzymatic hydrolysis of Kaempferol 7-neohesperidoside is its aglycone, kaempferol. wur.nl The cleavage of the O-glycosidic bond at the 7-position releases the kaempferol molecule and the neohesperidose sugar. researchgate.netresearchgate.net The formation of the kaempferol aglycone (mass-to-charge ratio m/z 285) from its parent glycoside (m/z 593) has been confirmed in vitro through analytical techniques like collision-induced dissociation mass spectrometry. researchgate.netresearchgate.net Following the formation of the aglycone, further degradation can occur. In vitro models have demonstrated that gut microbiota can split the heterocyclic C-ring of the flavonoid structure, leading to the formation of various smaller phenolic acid metabolites. wur.nl

Influence on Specific Metabolic Processes in Cell-Free Systems and Cell Cultures

The influence of Kaempferol 7-neohesperidoside on cholesterol production has been investigated in in vitro models using primary rat hepatocytes and human liver cancer (HepG2) cells. thieme-connect.comnih.gov While other flavonoids like quercetin (B1663063) and luteolin (B72000) are known inhibitors of hepatocellular cholesterol biosynthesis, the effects of kaempferol derivatives vary. thieme-connect.comnih.gov In these specific studies, Kaempferol 7-neohesperidoside was found to be ineffective at altering cholesterol biosynthesis. thieme-connect.comnih.govthieme-connect.de This is in contrast to its own aglycone, kaempferol, which showed a variable effect, stimulating cholesterol synthesis at low concentrations (0.1 to 10 µM) and showing some inhibition at higher concentrations. thieme-connect.comnih.gov

Table 2: Research Findings on the Effect of Kaempferol Derivatives on In Vitro Hepatocellular Cholesterol Biosynthesis

| Compound | Cell Models | Concentration Range Tested | Observed Effect on Cholesterol Synthesis | Source |

|---|---|---|---|---|

| Kaempferol 7-neohesperidoside | Rat Hepatocytes, HepG2 | Not specified, tested up to 100 µM | Ineffective | thieme-connect.comnih.gov |

| Kaempferol | Rat Hepatocytes, HepG2 | 0.1 - 100 µM | Stimulatory at low concentrations (0.1-10 µM), variable inhibition at higher concentrations | thieme-connect.comnih.gov |

Molecular and Cellular Mechanisms of Action of Kaempferol 7 Neohesperidoside

Antioxidant Mechanisms

The antioxidant properties of Kaempferol (B1673270) 7-neohesperidoside are attributed to its ability to counteract oxidative stress through various mechanisms.

Reactive Oxygen Species (ROS) Scavenging Capabilities

Kaempferol 7-neohesperidoside has demonstrated the ability to scavenge reactive oxygen species (ROS). frontiersin.org This activity is crucial in maintaining cellular homeostasis, as an overproduction of ROS can lead to oxidative damage. frontiersin.org Studies suggest that flavonoids like Kaempferol 7-neohesperidoside contribute to the cellular defense against ROS. nih.gov Co-treatment with Ponciri Fructus (PF), which contains Kaempferol 7-neohesperidoside, and hyperthermia has been shown to be dependent on ROS. nih.gov

Direct Neutralization of Free Radicals (e.g., DPPH radicals)

In cell-free assays, Kaempferol 7-neohesperidoside has shown the capacity to directly neutralize free radicals. Specifically, it scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with a reported half-maximal inhibitory concentration (IC50) of 7.4 µM. bertin-bioreagent.comkklmed.combiomol.comcaymanchem.comglpbio.com This direct radical scavenging activity is a key indicator of its antioxidant potential. bertin-bioreagent.comkklmed.combiomol.comcaymanchem.comglpbio.com The antioxidant activity of plant extracts containing this compound has been correlated with their ability to scavenge DPPH radicals. nih.govpreprints.org

Modulation of Cellular Oxidative Stress Response Pathways

Kaempferol 7-neohesperidoside is implicated in the modulation of cellular pathways that respond to oxidative stress. bertin-bioreagent.com Flavonoids, in general, are known to influence these pathways, contributing to the prevention of oxidative damage. mdpi.comekb.eg While the parent compound, Kaempferol, is known to modulate signaling pathways like MAPK and PI3K/Akt, further research is needed to fully elucidate the specific effects of its 7-neohesperidoside form on these complex cellular responses. researchgate.netresearchgate.net

Anti-inflammatory Mechanisms

The anti-inflammatory properties of Kaempferol 7-neohesperidoside are linked to its influence on cellular signaling pathways that regulate inflammatory responses.

Influence on Cellular Signaling Pathways Regulating Inflammatory Responses

Kaempferol and its derivatives are recognized for their anti-inflammatory effects. researchgate.netresearchgate.net These effects are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB pathway. researchgate.netrsc.org While direct evidence for Kaempferol 7-neohesperidoside's specific impact on these pathways is still emerging, the known anti-inflammatory actions of its aglycone, Kaempferol, suggest a potential mechanism. researchgate.netresearchgate.netmdpi.com It is suggested that flavonoids can inhibit the production of pro-inflammatory factors. rsc.org

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines In Vitro

Kaempferol 7-neohesperidoside has been shown to exhibit significant antiproliferative and cytotoxic effects against various human cancer cell lines in laboratory settings.

Research has demonstrated its cytotoxic activity against human lung carcinoma (A549), pulmonary (LAC), liver (Hep-G2), and cervical (HeLa) cancer cell lines. wjgnet.com In one study, the IC50 values were determined to be 0.53 µM for A549 cells, 7.93 µM for LAC cells, 0.020 µM for Hep-G2 cells, and 0.051 µM for HeLa cells. wjgnet.commedchemexpress.com Other reports have shown similar cytotoxic activity with IC50 values of 0.53 µM, 0.2 µM, and 0.051 µM for A549, HepG2, and HeLa cells, respectively. bertin-bioreagent.comkklmed.combiomol.comglpbio.com Another study also reported IC50 values of 0.53 µM, 0.02 µM, and 0.051 µM for the same cell lines. mdpi.com

Interactive Data Table: In Vitro Cytotoxicity of Kaempferol 7-neohesperidoside

| Cell Line | Cancer Type | IC50 (µM) - Source 1 wjgnet.commedchemexpress.com | IC50 (µM) - Source 2 bertin-bioreagent.comkklmed.combiomol.comglpbio.com | IC50 (µM) - Source 3 mdpi.com |

| A549 | Human Lung Carcinoma | 0.53 | 0.53 | 0.53 |

| LAC | Pulmonary Cancer | 7.93 | - | - |

| Hep-G2 | Human Liver Hepatocellular Carcinoma | 0.020 | 0.2 | 0.02 |

| HeLa | Human Cervical Cancer | 0.051 | 0.051 | 0.051 |

Investigations in Specific Human Cancer Cell Lines (e.g., A549, HepG2, HeLa, LAC, PC3)

Kaempferol 7-neohesperidoside, a flavonoid glycoside isolated from sources like the seeds of Litchi chinensis, has demonstrated significant cytotoxic and anti-proliferative activities in various human cancer cell lines. medchemexpress.comnih.govsigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com In vitro studies have quantified its efficacy through the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

The compound has shown notable in vitro antitumor activity against lung (A549, LAC), liver (HepG2), and cervical (HeLa) cancer cell lines. nih.govbiocrick.com Specifically, its cytotoxic effects were potent, with IC50 values of 0.53 µM in A549 (human lung adenocarcinoma), 7.93 µM in LAC (human lung cancer), 0.020 µM in HepG2 (human liver cancer), and 0.051 µM in HeLa (human cervical cancer) cells. medchemexpress.combioscience.co.ukmedchemexpress.eu Further research has explored its effects on prostate cancer (PCa) cell lines, including PC3. bvsalud.orgmedchemexpress.com

Below is an interactive data table summarizing the reported IC50 values of Kaempferol 7-neohesperidoside in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | 0.53 | medchemexpress.combertin-bioreagent.com |

| HepG2 | Liver Carcinoma | 0.020 | medchemexpress.commedchemexpress.eu |

| HeLa | Cervical Adenocarcinoma | 0.051 | medchemexpress.combertin-bioreagent.com |

| LAC | Lung Cancer | 7.93 | medchemexpress.combioscience.co.uk |

| PC3 | Prostate Cancer | Showed 14% cell survival at 2 µM | medchemexpress.com |

Table 1: Cytotoxic Activity of Kaempferol 7-neohesperidoside in Human Cancer Cell Lines.

Mechanisms of Action in Cancer Cells (e.g., cell cycle arrest, inhibition of proliferation, inhibition of migration)

The anticancer effects of Kaempferol 7-neohesperidoside are attributed to several molecular mechanisms, including the inhibition of cell proliferation, induction of cell cycle arrest, and suppression of cell migration. sigmaaldrich.cntargetmol.com

Inhibition of Proliferation: The compound has been shown to have anti-proliferative effects on a variety of human cancer cell lines. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com Studies focusing on prostate cancer demonstrate that Kaempferol 7-neohesperidoside inhibits the proliferation of PCa cells. targetmol.com

Cell Cycle Arrest: In prostate cancer cells, Kaempferol 7-neohesperidoside has been found to cause cell cycle arrest in the S phase. targetmol.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.

Inhibition of Migration: The compound also exhibits inhibitory effects on the migration of cancer cells. targetmol.com Research on the DU145 prostate cancer cell line indicated a reduction in migration ability, a critical step in preventing metastasis. bvsalud.org

Modulation of Other Biological Processes in In Vitro Models

Impact on Metabolic Health Indicators in Cellular Models

The influence of Kaempferol 7-neohesperidoside on metabolic processes has been a subject of scientific investigation, particularly concerning cholesterol biosynthesis. In a study using in vitro models, its effect on hepatocellular cholesterol synthesis was examined. The research utilized rat hepatocytes and the human liver cell line HepG2. While other flavonoids like kaempferol and myricetin (B1677590) showed variable effects, Kaempferol 7-neohesperidoside was found to be ineffective in altering cholesterol biosynthesis in these models. nih.govthieme-connect.com Although some studies suggest flavonoids, in general, can modulate metabolic health, specific data on the direct impact of Kaempferol 7-neohesperidoside on other metabolic indicators in cellular models is limited. biosynth.com

Cardioprotective Aspects Investigated in Cellular Systems

Research suggests that Kaempferol 7-neohesperidoside may have the potential to modulate cardiovascular health. biosynth.com This is often linked to its antioxidant properties, which can mitigate oxidative stress, a key factor in cardiovascular pathologies. biosynth.com However, specific studies detailing the direct cardioprotective mechanisms of Kaempferol 7-neohesperidoside in dedicated cardiac cellular systems are not extensively documented in the current scientific literature.

Structure Activity Relationship Studies Involving Kaempferol 7 Neohesperidoside

Influence of Glycosylation Position on Biological Activity

The position at which a sugar moiety is attached to the kaempferol (B1673270) backbone is a critical determinant of biological activity. The most common sites for glycosylation are the hydroxyl groups at the C3 and C7 positions. Generally, glycosylation tends to decrease the antioxidant activity compared to the aglycone, kaempferol. nih.govnih.gov The free hydroxyl groups, especially at the C3 position, are considered important pharmacophores for certain activities. researchgate.net

For instance, in studies of anti-inflammatory and depigmenting properties, the 3-hydroxyl group of kaempferol was identified as a key structural feature. researchgate.net When comparing kaempferol and its rhamnoside derivatives, kaempferol 7-O-α-L-rhamnopyranoside (α-rhamnoisorobin) showed more potent activity in NF-κB-mediated luciferase assays than the kaempferol aglycone. researchgate.net However, the addition of a second rhamnose moiety at the C3 position, as seen in kaempferitrin (B1674772) (kaempferol 3,7-di-O-rhamnoside), led to a decrease in this activity, suggesting a complex relationship where glycosylation at C7 may enhance a specific activity, while further substitution at C3 diminishes it. researchgate.net

In terms of enzyme inhibition, the position of glycosylation also plays a crucial role. A study on peroxynitrite scavenging activity showed that kaempferol-3-O-glucoside and kaempferol-7-O-glucoside exhibited similar inhibitory activity, indicating that for this specific function, the glycosylation position between C3 and C7 may not be a differentiating factor. frontiersin.org Conversely, research on hyaluronidase (B3051955) inhibition has shown that aglycones are generally stronger inhibitors than their corresponding glycosides, implying that the presence of a sugar at any position can be detrimental to this particular activity. nih.gov Kaempferol 7-neohesperidoside itself has been noted for its potential to inhibit α-amylase, highlighting a specific bioactivity associated with C7-glycosylation by a disaccharide. researchgate.net

The following table provides a summary of how glycosylation position can influence bioactivity based on available research.

| Compound Name | Glycosylation Position(s) | Observed Biological Activity | Finding |

| Kaempferol | - (Aglycone) | Antioxidant, Anti-inflammatory | Generally possesses higher antioxidant activity than its glycosides. researchgate.net The 3-OH group is an important pharmacophore. researchgate.net |

| Kaempferol 7-O-α-L-rhamnopyranoside | C7 | Anti-inflammatory (NF-κB inhibition) | More potent than kaempferol in NF-κB luciferase assays. researchgate.net |

| Kaempferol 3,7-di-O-rhamnoside | C3, C7 | Anti-inflammatory (NF-κB inhibition) | Less active than Kaempferol 7-O-α-L-rhamnopyranoside, suggesting the 3-O-rhamnosyl group negatively impacts this activity. researchgate.net |

| Kaempferol 3-O-glucoside | C3 | Peroxynitrite Scavenging | Similar inhibitory activity to Kaempferol 7-O-glucoside. frontiersin.org |

| Kaempferol 7-O-glucoside | C7 | Peroxynitrite Scavenging | Similar inhibitory activity to Kaempferol 3-O-glucoside. frontiersin.org |

Comparative Analysis with Other Kaempferol Glycosides

Comparing Kaempferol 7-neohesperidoside with other kaempferol glycosides reveals significant differences in their biological effects, which are attributable to variations in both the position and the type of the attached sugar.

Kaempferol 7-neohesperidoside vs. Kaempferol 3-glucoside: Kaempferol 3-glucoside (astragalin) is one of the most common kaempferol glycosides. Studies suggest that 3-O-glucosides are absorbed more readily in the human gut than other glycosides. nih.gov While Kaempferol 7-neohesperidoside has been reported to have cytotoxic activity against various cancer cell lines medchemexpress.comglpbio.com and α-amylase inhibitory effects researchgate.net, Kaempferol 3-glucoside is often studied for its antioxidant and anti-inflammatory properties. frontiersin.org

Kaempferol 7-neohesperidoside vs. Kaempferol 3-neohesperidoside: The isomeric counterpart, Kaempferol 3-neohesperidoside, has demonstrated distinct insulin-mimetic properties. Research has shown it can stimulate glucose uptake in rat soleus muscle through pathways involving PI3K and PKC. chemfaces.comchemfaces.com This highlights how shifting the same neohesperidoside sugar from the C7 to the C3 position can result in a completely different primary bioactivity, moving from cytotoxicity and enzyme inhibition to metabolic regulation.

Kaempferol 7-neohesperidoside vs. Kaempferol 3,7-di-O-rhamnoside: Kaempferol 3,7-di-O-rhamnoside (kaempferitrin) has shown potent hypoglycemic activity in diabetic mice. ebi.ac.uk Interestingly, this activity was dependent on the presence of both rhamnose moieties, as the corresponding monoglycosides (kaempferol 3-rhamnoside and kaempferol 7-rhamnoside) were largely inactive. ebi.ac.uk This suggests a synergistic effect of dual glycosylation with rhamnose sugars for this specific biological function, a characteristic not prominently reported for the singly substituted Kaempferol 7-neohesperidoside.

The table below summarizes the comparative bioactivities of these kaempferol glycosides.

| Compound | Glycosylation Pattern | Primary Reported Bioactivities |

| Kaempferol 7-neohesperidoside | Neohesperidose at C7 | Cytotoxicity against cancer cells (A549, HepG2, HeLa) medchemexpress.comglpbio.com, α-amylase inhibition researchgate.net, antioxidant activity. bertin-bioreagent.com |

| Kaempferol 3-glucoside | Glucose at C3 | Antioxidant and anti-inflammatory activities frontiersin.org, enhanced bioavailability. nih.gov |

| Kaempferol 3-neohesperidoside | Neohesperidose at C3 | Insulin-mimetic effects, stimulation of glucose uptake. chemfaces.comchemfaces.com |

| Kaempferol 3,7-di-O-rhamnoside | Rhamnose at C3 and C7 | Potent hypoglycemic activity. ebi.ac.uk |

Impact of the Type of Sugar Moiety on Observed Bioactivities

The nature of the sugar residue—whether it is a monosaccharide (like glucose or rhamnose) or a disaccharide (like neohesperidose or rutinose)—and its specific type profoundly influences the biological properties of the kaempferol glycoside. nih.gov

The presence of a disaccharide, such as the neohesperidose in Kaempferol 7-neohesperidoside, can lead to different activities compared to monosaccharide-substituted kaempferol. Neohesperidose is composed of rhamnose and glucose. This complexity can affect solubility, stability, and interaction with cellular targets. researchgate.net For example, Kaempferol-3-O-rutinoside, which contains the disaccharide rutinose (rhamnose and glucose), was found to be a potent inhibitor of α-glucosidase, demonstrating over eight times more activity than the reference drug acarbose. researchgate.netnih.gov This potent activity is not shared by the aglycone kaempferol, indicating the essential role of the rutinoside moiety.

In contrast, studies on hypoglycemic activity found that two rhamnose units (a monosaccharide) at positions C3 and C7 (in Kaempferitrin) were crucial for the effect. ebi.ac.uk This specificity suggests that for certain receptor or enzyme interactions, the presence of rhamnose is favored over other sugars like glucose.

This table details how different sugar moieties affect the bioactivity of kaempferol glycosides.

| Sugar Moiety Type | Example Kaempferol Glycoside | Key Impact on Bioactivity |

| Disaccharide (Neohesperidose) | Kaempferol 7-neohesperidoside | Associated with significant cytotoxic medchemexpress.comglpbio.com and α-amylase inhibitory activities. researchgate.net |

| Disaccharide (Rutinose) | Kaempferol 3-O-rutinoside | Potent α-glucosidase inhibitory activity. researchgate.netnih.gov |

| Monosaccharide (Glucose) | Kaempferol 3-O-glucoside | May enhance bioavailability compared to other glycosides. nih.govnih.gov |

| Monosaccharide (Rhamnose) | Kaempferol 3,7-di-O-rhamnoside | The presence of two rhamnose units is essential for potent hypoglycemic activity. ebi.ac.uk |

Research on Derivatives and Analogs of Kaempferol

Identification and Characterization of Novel Kaempferol (B1673270) Glycosides

The structural diversity of kaempferol in nature is significantly expanded through glycosylation, where various sugar moieties attach to the kaempferol aglycone at different positions. Research has led to the identification and characterization of numerous novel kaempferol glycosides from a wide array of plant sources. The elucidation of these complex structures relies heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Mass Spectrometry (HR-MS). mdpi.comnih.gov

In a study on jack bean (Canavalia ensiformis), four major kaempferol glycosides with three or four sugar units were isolated. mdpi.comnih.gov One of these was identified as a novel compound: kaempferol 3-O-α-l-rhamnopyranosyl (1→6)- β-d-glucopyranosyl (1→2)-β-d-galactopyranosyl-7-O-[3-O-o-anisoyl]-α-l-rhamnopyranoside. mdpi.comnih.gov Its structure was meticulously established using UV-visible spectroscopy, 1D and 2D NMR, and HR-ESI-MS analysis. mdpi.comnih.gov

Similarly, phytochemical investigation of the leaves and twigs of Lindera neesiana led to the isolation of five kaempferol glycosides. mdpi.com Among them, kaempferol 3-O-β-glucopyranosyl(1→2)-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside-7-O-α-rhamnopyranoside was a newly identified compound, alongside four other known glycosides. mdpi.com From the stem bark of Albizia versicolor, three kaempferol glycosides new to the genus were identified: kaempferol-3-neohesperidoside, kaempferol-3-O-(2-a-rhamnopyranosyl)-rutinoside, and mauritianin. scispace.com

Research on the aerial parts of the lentil (Lens culinaris) revealed it to be a rich source of flavonoids, from which eighteen compounds were isolated, including six kaempferol glycosides. mdpi.com These were characterized as complex glycosidic derivatives, often acylated with phenolic acids. mdpi.commdpi.com The specific structures isolated included kaempferol 3-O-[(6-O-E-caffeoyl)-β-d-glucopyranosyl-(1→2)]-β-d-galactopyranoside-7-O-β-d-glucuropyranoside and its p-coumaroyl and feruloyl analogues. mdpi.comnih.gov

The identification of these novel glycosides is crucial as the nature and position of the sugar attachments can significantly influence the compound's pharmacological properties.

Table 1: Examples of Identified Novel Kaempferol Glycosides

Comparative Investigations of Pharmacological Properties between Kaempferol and its Derivatives

Numerous studies have compared the pharmacological activities of kaempferol (the aglycone) with its glycoside derivatives, revealing that the presence and structure of the sugar moiety are critical determinants of biological efficacy. A general observation is that the kaempferol aglycone often exhibits stronger activity in in-vitro assays compared to its glycosides. frontiersin.orgplos.orgmdpi.com

Antitumor and Cytotoxic Activity: Kaempferol 7-neohesperidoside, isolated from Litchi chinensis, has demonstrated significant cytotoxic activity against several human cancer cell lines. bertin-bioreagent.commedchemexpress.comsigmaaldrich.com For instance, it showed IC50 values of 0.53 µM against A549 (lung cancer), 0.2 µM against HepG2 (liver cancer), and 0.051 µM against HeLa (cervical cancer) cells. bertin-bioreagent.commedchemexpress.com

A comparative study evaluated the antitumor effects of kaempferol and three of its glycosides: kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside. plos.org The results indicated that kaempferol aglycone had the highest antiproliferative effect on HepG2, CT26 (mouse colon cancer), and B16F1 (mouse melanoma) cell lines. plos.org Similarly, another study found that kaempferol derivatives extracted from Callistemon viminalis showed cytotoxicity against MCF-7 and HepG2 cells. oaji.net Research on HL-60 leukemia cells showed that while kaempferol increased the sensitivity of the cells to the anticancer drug etoposide, its glycoside derivatives could have the opposite effect, with some reducing etoposide-induced apoptosis. mdpi.com

Antioxidant Activity: The antioxidant potential of kaempferol is often diminished by glycosylation. frontiersin.org One study demonstrated that kaempferol has significant, dose-dependent antioxidative properties, with an estimated IC50 for intracellular ROS inhibition of 7.58 µM, whereas its glycoside derivative, kaempferol 3-O-β-D-glucopyranosyl (1→2)-α-L-rhamnopyranoside, exhibited only scarce ROS scavenging properties. mdpi.com Another investigation comparing DPPH and ABTS radical scavenging activity found that kaempferol had the strongest activity, followed by its glucosides (kae-7-O-glucoside, kae-3-O-rhamnoside, and kae-3-O-rutinoside). plos.orgresearchgate.net Kaempferol 7-neohesperidoside was found to scavenge DPPH radicals with an IC50 value of 7.4 µM. bertin-bioreagent.com

Anti-inflammatory Activity: The anti-inflammatory action of kaempferol also appears to be more potent than that of its derivatives. plos.org Kaempferol significantly inhibited T-cell proliferation and nitric oxide (NO) release from LPS-induced RAW 264.7 cells, outperforming its glycosides. plos.org The most active glycoside in this study, kaempferol-7-O-glucoside, showed significantly lower inhibition rates on T-cell proliferation compared to the aglycone. plos.org

These differences are often attributed to factors like lipophilicity and steric hindrance caused by the bulky sugar groups, which can affect the molecule's ability to cross cell membranes and interact with molecular targets. mdpi.com

Table 2: Comparative Cytotoxicity (IC50) of Kaempferol and its Derivatives

Synthetic and Semi-Synthetic Approaches to Kaempferol Derivatives for Research Purposes

To overcome limitations of natural kaempferol, such as low water solubility and bioavailability, and to explore structure-activity relationships, researchers employ synthetic and semi-synthetic strategies to create novel derivatives. mdpi.comrsc.org These approaches allow for precise structural modifications that are not easily achieved through isolation from natural sources.

Semi-Synthesis and Derivatization: Semi-synthesis, starting with the natural kaempferol scaffold, is a common approach to generate derivatives.

Improving Solubility and Activity: A series of sulfonated kaempferol derivatives, including Kae-SO3 and a gallium complex (Kae-SO3-Ga), were synthesized to enhance water solubility and antioxidant activity. mdpi.com The solubility of the Kae-SO3-Ga complex was approximately 300 times higher than that of its non-sulfonated counterpart. mdpi.com

Enhancing Bioavailability: Flavonoid acetamide (B32628) derivatives of kaempferol have been synthesized, showing significantly improved bioavailability (20.70–34.87%) compared to the unmodified flavonoid (10.78–19.29%), although this modification decreased antioxidant activity. rsc.org

Creating Novel Biological Functions: In one study, a series of amphiphilic kaempferol derivatives were designed and synthesized to mimic the properties of host defense peptides. acs.org This involved alkylating kaempferol and subsequently introducing amine groups to create molecules with potent antimicrobial activity against drug-resistant Gram-positive bacteria. acs.org

Glycosylation and Acylation: Complex glycosides can be synthesized for research purposes. The synthesis of Kaempferol 3-O-(3′′,6′′-di-O-E-p-coumaroyl)-β-d-glucopyranoside was achieved via two routes. acs.org One approach started with kaempferol, while a second, higher-yielding approach utilized a gold(I) complex to catalyze the coupling of a protected kaempferol aglycone with a glucopyranosyl donor. acs.org

Metal Complexes: Antimony (Sb(V)) complexes of kaempferol derivatives have been synthesized to combine the known antiparasitic effects of flavonols and organic antimonials, resulting in compounds with potent in vitro anti-amastigote activity. nih.gov

These synthetic endeavors provide essential tools for pharmacological research, enabling the systematic investigation of how specific structural features influence biological activity and allowing for the development of analogs with optimized therapeutic properties.

Table 3: Overview of Synthetic Approaches for Kaempferol Derivatives

Mentioned Compounds

Advanced Analytical Methodologies for Kaempferol 7 Neohesperidoside Research

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a robust and widely used method for the analysis of flavonoid glycosides, including Kaempferol (B1673270) 7-neohesperidoside. mdpi.com This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.govmyfoodresearch.com The DAD detector then measures the absorbance of the eluting compounds across a range of ultraviolet-visible wavelengths, providing a characteristic UV spectrum for identification.

For kaempferol and its glycosides, the UV spectrum typically shows a maximum absorption wavelength of around 265 nm. nih.gov The selection of an optimal detection wavelength is crucial for sensitivity and selectivity. nih.gov While a universal wavelength such as 280 nm can be used for the simultaneous determination of various phenolic compounds, specific wavelengths can be chosen to maximize the response for the target analyte. nih.gov Method parameters are optimized to achieve efficient separation from structurally similar compounds. mdpi.com

Table 1: Representative HPLC-DAD Parameters for Flavonoid Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | nih.govprolekarniky.cz |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., with formic or phosphoric acid) | myfoodresearch.comprolekarniky.cz |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govmyfoodresearch.com |

| Detection Wavelength | ~265 nm for kaempferol derivatives; 280-380 nm for general profiling | nih.govnih.govresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 28 °C) | nih.govmyfoodresearch.com |

Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

For unambiguous identification and highly sensitive quantification, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred method. afsu.edu.trd-nb.infonih.gov This technique combines the powerful separation of HPLC with the mass-resolving capability of mass spectrometry. After chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured.

Kaempferol 7-neohesperidoside has a molecular formula of C27H30O15 and an exact mass of approximately 594.16 g/mol . massbank.eunih.gov In negative ion mode ESI, it is typically detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 593.15. ekb.egnih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of Kaempferol 7-neohesperidoside involves the cleavage of glycosidic bonds. A characteristic fragmentation pattern involves the loss of the neohesperidose moiety (composed of rhamnose and glucose, total mass loss of 308 Da), resulting in the kaempferol aglycone fragment ion [Y₀]⁻ at m/z 285. nih.gov Further fragmentation of the aglycone can also occur. researchgate.net This specific fragmentation pattern is crucial for confirming the identity of the compound.

Table 2: LC-ESI-MS/MS Data for Kaempferol 7-neohesperidoside

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C27H30O15 | massbank.euekb.eg |

| Exact Mass | 594.1585 | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | massbank.euekb.eg |

| Precursor Ion [M-H]⁻ | m/z 593.15 | ekb.eg |

| Key Product Ions (MS/MS) | m/z 473.11 (Loss of rhamnose fragment), m/z 285.04 (Kaempferol aglycone) | ekb.egnih.gov |

Application of Analytical Methods for Compound Profiling in Biological Samples

The analytical methods described above are essential for studying the fate of Kaempferol 7-neohesperidoside in biological systems. After ingestion, flavonoid glycosides are often metabolized by gut microbiota and host enzymes, leading to the presence of the aglycone (kaempferol) and its conjugates in plasma and urine. nih.gov Therefore, analytical methods are often developed to detect and quantify kaempferol in these biological matrices.

LC-MS/MS is particularly well-suited for this purpose due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations of metabolites typically found in biological fluids. scielo.br A validated LC-MS/MS method for kaempferol in rat plasma, for instance, achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL. scielo.brresearchgate.net Similarly, HPLC-UV methods have been successfully applied to determine kaempferol levels in human urine. nih.govresearchgate.net These studies involve a sample preparation step, often liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the complex biological matrix before instrumental analysis. The successful application of these methods provides critical data for pharmacokinetic studies. scielo.br

Table 3: Analytical Method Performance for Kaempferol in Biological Samples

| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Source(s) |

|---|---|---|---|---|---|---|

| Kaempferol | Human Urine | HPLC-UV | 1.872 - 93.60 | 1.85 | 97.4 ± 7.2 | nih.govresearchgate.net |

| Kaempferol | Rat Plasma | UHPLC-MS/MS | 0.1 - 64 | 0.1 | > 85.66 | scielo.br |

Future Directions and Research Gaps in Kaempferol 7 Neohesperidoside Studies

Further Elucidation of Specific Molecular Targets and Intracellular Signaling Cascades

A significant knowledge gap exists regarding the precise molecular targets and signaling pathways directly modulated by Kaempferol (B1673270) 7-neohesperidoside. Much of the current understanding is extrapolated from studies on its aglycone, kaempferol, which is known to interact with a multitude of pathways, including PI3K/AKT, MAPK, and NF-κB. nih.govfrontiersin.orgnih.govresearchgate.net However, the bulky neohesperidose sugar moiety can significantly alter the compound's binding affinity, cellular uptake, and subsequent interactions with intracellular targets.

A pioneering study utilizing a network pharmacology-based approach identified a potential mechanism for Kaempferol 7-neohesperidoside in prostate cancer. int-pmr.combvsalud.org This computational analysis, combined with in vitro experiments, suggested that the compound inhibits cancer cell proliferation and migration by targeting the Skp2-p27/p21 signaling pathway, leading to cell cycle arrest in the S phase. int-pmr.combvsalud.org

Future Research Priorities:

Target Validation: Beyond computational predictions, future studies must experimentally validate the predicted targets of Kaempferol 7-neohesperidoside. Techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), and affinity chromatography-mass spectrometry can identify direct binding partners.

Kinase Profiling: Comprehensive kinase profiling assays are needed to screen for inhibitory or activating effects against a wide panel of human kinases, as many flavonoids are known kinase inhibitors.

Pathway Analysis: Once direct targets are validated, downstream signaling events must be meticulously mapped. This includes analyzing the phosphorylation status of key signaling proteins, activation of transcription factors, and changes in the expression of target genes following treatment with the compound.

Receptor Interaction Studies: Investigation is required to determine if Kaempferol 7-neohesperidoside interacts with cell surface receptors, which could trigger intracellular cascades without the need for cellular entry.

Comprehensive Comparative Studies with Other Flavonoid Glycosides and Aglycones

The biological activity of a flavonoid is profoundly influenced by its structure, particularly its glycosylation pattern. nih.gov The sugar moiety affects critical properties like water solubility, stability, bioavailability, and interaction with molecular targets. nih.govresearchgate.net While the aglycone kaempferol often exhibits potent activity in in vitro assays, its glycosides may have altered or sometimes enhanced effects in vivo due to differences in absorption and metabolism. nih.govresearchgate.netdocsdrive.com Studies comparing kaempferol with its other glycosides, such as kaempferol 3-O-glycosides, have often found the aglycone to be a more potent antioxidant or antibacterial agent in vitro. researchgate.netdocsdrive.com

A major research gap is the lack of direct, side-by-side comparative studies evaluating Kaempferol 7-neohesperidoside against its aglycone (kaempferol), its constituent monosaccharides (glucose and rhamnose), and other isomeric flavonoid glycosides (e.g., kaempferol 7-O-rutinoside).

Future Research Priorities:

Standardized Bioactivity Assays: A systematic comparison of the antioxidant, anti-inflammatory, and cytotoxic activities of Kaempferol 7-neohesperidoside and kaempferol using standardized in vitro assays. This would clarify the direct contribution of the neohesperidose moiety to its biological effects.

Cellular Uptake and Metabolism: Comparative studies on the cellular uptake, intracellular localization, and metabolic fate of the glycoside versus the aglycone. It is crucial to determine whether Kaempferol 7-neohesperidoside is absorbed intact into cells or if it must first be hydrolyzed to kaempferol by membrane-bound or intracellular enzymes.

| Feature | Kaempferol (Aglycone) | Flavonoid Glycosides (General) | Kaempferol 7-neohesperidoside (Specific Gaps) |

| In Vitro Activity | Often high in assays (antioxidant, etc.). researchgate.net | Activity can be lower than the aglycone. nih.gov | Direct comparative data against kaempferol is lacking. |

| Solubility | Low water solubility. nih.gov | Generally higher water solubility. nih.gov | Assumed to have higher water solubility; requires quantification. |

| Stability | Less stable. nih.gov | Glycosylation generally improves stability. nih.gov | Stability profile under various conditions is uncharacterized. |

| Bioavailability | Variable; absorption via passive diffusion. nih.gov | Can be absorbed intact or after hydrolysis. nih.gov | Specific absorption, metabolism, and bioavailability data are needed. |

Exploration of Advanced Synthetic Biology Approaches for Biosynthesis and Production

The production of Kaempferol 7-neohesperidoside through plant extraction is often inefficient due to low natural abundance. researchgate.net Synthetic biology and metabolic engineering offer a promising alternative for sustainable and scalable production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govbiotechrep.ir Significant progress has been made in engineering these microbes for the high-yield production of the kaempferol aglycone. researchgate.netnih.gov This typically involves introducing the plant-based biosynthetic pathway starting from phenylalanine or tyrosine. frontiersin.orgresearchgate.netnih.gov

The critical and less-explored step is the subsequent glycosylation to attach the specific neohesperidose sugar. This requires two key components: a UDP-glycosyltransferase (UGT) enzyme capable of catalyzing the transfer of the sugar to the 7-hydroxyl group of kaempferol, and a sufficient intracellular supply of the activated sugar donor, UDP-neohesperidose. Identifying UGTs with the correct regiospecificity and substrate tolerance is a significant challenge. acs.org

Future Research Priorities:

Discovery and Engineering of UGTs: High-throughput screening of plant-derived UGTs is needed to identify enzymes that can specifically glycosylate the 7-OH position of kaempferol with neohesperidose. Protein engineering and directed evolution could then be used to improve the efficiency and specificity of candidate UGTs. acs.org

Engineering the Sugar Donor Pathway: The biosynthesis of the UDP-neohesperidose donor molecule needs to be established and optimized within the microbial host. This involves engineering the pathways for UDP-glucose and UDP-rhamnose and the enzymes that link them.

Pathway Optimization and Host Engineering: The entire biosynthetic pathway, from precursor supply to final glycosylation, must be balanced to avoid the accumulation of toxic intermediates and maximize the final product titer. nih.gov This includes optimizing enzyme expression levels, engineering cofactor supply, and eliminating competing metabolic pathways. acs.orgnih.gov

Cell-Free Biosynthesis: Exploring cell-free metabolic engineering systems could circumvent issues of cellular toxicity and complex regulation, potentially enabling more efficient production of the final glycosylated flavonoid. nih.gov

Integration of Omics Technologies for Systems-Level Mechanistic Research

To move beyond a single-target, single-pathway understanding, a systems-level approach is necessary. Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) provide a holistic view of the cellular response to a bioactive compound. creative-proteomics.com Network pharmacology, a computational systems biology approach, has already been applied to predict potential targets for Kaempferol 7-neohesperidoside in prostate cancer. int-pmr.combvsalud.org Similar approaches have successfully predicted targets and pathways for the aglycone kaempferol in conditions like osteoporosis and non-small cell lung cancer. frontiersin.orgnih.govresearchgate.net

However, these computational predictions require experimental validation and integration with other omics data to build robust mechanistic models. Currently, there is a lack of experimental omics data for cells or tissues treated with Kaempferol 7-neohesperidoside.

Future Research Priorities:

Transcriptomics (RNA-Seq): Analyzing the global changes in gene expression in cells treated with Kaempferol 7-neohesperidoside can reveal which signaling pathways and biological processes are most significantly perturbed.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing direct insight into the activation state of signaling pathways.

Metabolomics: Untargeted metabolomics can map the global changes in the cellular metabolome, identifying shifts in metabolic pathways and providing clues about the compound's mechanism of action and its own metabolic fate. nih.gov

Integrated Multi-Omics Analysis: The ultimate goal is to integrate data from transcriptomics, proteomics, and metabolomics to construct a comprehensive, systems-level model of the cellular response to Kaempferol 7-neohesperidoside. This integrated approach can uncover novel mechanisms, identify biomarkers of response, and provide a more complete understanding of the compound's polypharmacological effects. creative-proteomics.com

Q & A

Basic: How is Kaempferol 7-neohesperidoside structurally characterized?

Methodological Answer:

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example:

- 1D/2D NMR (e.g., NOESY, TOCSY) resolves glycosidic linkages and aglycone configuration. A study modeled its interaction with DNA using NOESY-derived distance constraints .

- UPLC-ESI-QTOF-MS identifies molecular ions (e.g., [M+H]⁺/[M-H]⁻) and fragmentation patterns. In antioxidant studies, this method confirmed its presence in plant extracts with high specificity .

Key Data: NMR chemical shifts (e.g., δ 7.0–8.5 ppm for aromatic protons) and MS/MS fragments (e.g., m/z 609 → 447 for glycosidic cleavage) are critical for validation.

Basic: What are the primary natural sources of Kaempferol 7-neohesperidoside?

Methodological Answer:

The compound is predominantly isolated from:

- Citrus species (e.g., Citrus aurantium) via high-pressure liquid chromatography (HPLC) or preparative LC .

- Rhododendron pulchrum petals, where metabolomic profiling identified its role in pigmentation .

Experimental Design: Use phytochemical screening followed by LC-MS for species-specific identification.

Advanced: How does the glycosylation pattern of Kaempferol 7-neohesperidoside influence its bioactivity?

Methodological Answer:

The neohesperidoside moiety (rhamnose-glucose disaccharide) enhances solubility and receptor binding:

- Antioxidant Activity : The glycoside’s hydroxyl groups scavenge ROS, as shown in DPPH/ABTS⁺ assays (IC₅₀ ≈25–26 µg/mL) .

- DNA/Protein Interactions : NMR demonstrated that the glycosidic chain stabilizes binding to the lac promoter DNA sequence .

Contradictions : Bioactivity variations across studies may arise from differences in glycosylation purity or assay conditions.

Advanced: What in vitro methodologies are used to assess its antioxidant mechanisms?

Methodological Answer:

- ROS Scavenging Assays : DPPH and ABTS⁺ radical quenching (e.g., IC₅₀ values) are standard. LC-MS quantifies degradation products .

- Cellular Models : Human hepatoma cells (HCC) treated with kaempferol derivatives show AMPK pathway activation, measured via Western blot .

Data Analysis : Normalize results to positive controls (e.g., ascorbic acid) and report EC₅₀ with confidence intervals.

Advanced: How can researchers resolve contradictions in reported bioactivities across studies?

Methodological Answer:

- Standardize Assay Conditions : Variations in solvent systems (e.g., DMSO vs. ethanol) or cell lines (e.g., HepG2 vs. primary cells) impact results.

- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq) and metabolomics to contextualize bioactivity within pathway networks .

Example : Antifungal activity in oil palm (LC-MS) vs. antioxidant effects in Vicia faba reflect tissue-specific roles.

Advanced: What role does Kaempferol 7-neohesperidoside play in plant metabolomics?

Methodological Answer:

- Pigmentation : In Rhododendron pulchrum, it correlates with anthocyanin accumulation (OPLS-DA models, VIP scores >1.5) .

- Stress Response : LC-MS profiling in infected oil palm showed elevated levels during fungal defense, suggesting a phytoalexin-like role .

Experimental Design : Use untargeted metabolomics with qTOF-MS and multivariate analysis (PCA/OPLS-DA).

Advanced: How can molecular interactions with DNA/proteins be studied?

Methodological Answer:

- NMR Spectroscopy : NOESY and saturation transfer difference (STD) NMR reveal binding epitopes and dissociation constants (Kd) .

- Network Pharmacology : Molecular docking (e.g., AutoDock Vina) predicts binding to HIF-1α or NF-κB, validated via luciferase reporter assays .

Data Interpretation : Report chemical shift perturbations (Δδ >0.1 ppm) and docking scores (e.g., binding energy <−7 kcal/mol).

Advanced: What biosynthesis pathways produce Kaempferol 7-neohesperidoside?

Methodological Answer:

- Flavonoid Pathway : Phenylalanine → chalcone → flavanone → kaempferol. Glycosylation is mediated by UDP-glycosyltransferases (UGTs) .

- Heterologous Biosensors : Engineered yeast strains with flavonoid-specific promoters (e.g., FLS1) enable real-time monitoring of production .

Key Enzymes : UGT78D2 (glycosyltransferase) and CYP93G1 (hydroxylase) are critical for regioselective modification.

Advanced: How to design experiments for bioavailability and pharmacokinetic studies?

Methodological Answer:

- In Silico Models : Use SwissADME to predict LogP (≈1.5) and bioavailability scores.

- In Vivo Models : Administer orally to rodents, followed by LC-MS/MS plasma analysis. Network pharmacology can prioritize target organs (e.g., lungs for ARDS) .

Data Challenges : Address low bioavailability via nanoformulation (e.g., liposomes) and measure AUC₀–24h.

Advanced: How is Kaempferol 7-neohesperidoside quantified in complex matrices?

Methodological Answer:

- LC-MS/MS : Multiple reaction monitoring (MRM) with deuterated internal standards (e.g., L-Lysine-d3) improves accuracy .

- Validation Parameters : Report LOD (≈0.1 ng/mL), LOQ (≈0.3 ng/mL), and recovery rates (85–115%) per ICH guidelines.

Case Study : UPLC-ESI-QTOF quantified it in Vicia faba with 36.53% flavonoid content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.